1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
Brand Name: Vulcanchem
CAS No.: 380552-33-0
VCID: VC7028202
InChI: InChI=1S/C15H19N5O2/c1-11-9-12(2)19(17-11)15-10-13(3-4-14(15)20(21)22)18-7-5-16-6-8-18/h3-4,9-10,16H,5-8H2,1-2H3
SMILES: CC1=CC(=NN1C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-])C
Molecular Formula: C15H19N5O2
Molecular Weight: 301.35

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

CAS No.: 380552-33-0

Cat. No.: VC7028202

Molecular Formula: C15H19N5O2

Molecular Weight: 301.35

* For research use only. Not for human or veterinary use.

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine - 380552-33-0

Specification

CAS No. 380552-33-0
Molecular Formula C15H19N5O2
Molecular Weight 301.35
IUPAC Name 1-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazine
Standard InChI InChI=1S/C15H19N5O2/c1-11-9-12(2)19(17-11)15-10-13(3-4-14(15)20(21)22)18-7-5-16-6-8-18/h3-4,9-10,16H,5-8H2,1-2H3
Standard InChI Key JMJWFMJOTXNCFI-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₅H₁₉N₅O₂, with a molecular weight of 301.35 g/mol . Its IUPAC name, 1-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazine, reflects the integration of three distinct moieties:

  • A 3,5-dimethylpyrazole ring, providing a planar heterocyclic scaffold.

  • A 4-nitrophenyl group, introducing electron-withdrawing properties.

  • A piperazine ring, a flexible nitrogen-containing heterocycle common in CNS-active pharmaceuticals .

The SMILES notation (CC1=CC(=NN1C2=C(C=CC(=C2)N3CCNCC3)N+[O-])C) and InChIKey (JMJWFMJOTXNCFI-UHFFFAOYSA-N) confirm the spatial arrangement . X-ray crystallography data for analogous compounds reveal non-coplanar orientations between the pyrazole and phenyl rings, suggesting conformational flexibility .

Spectral Characteristics

While direct spectroscopic data for this compound are unavailable, related pyrazole-piperazine hybrids exhibit distinctive IR and NMR profiles:

  • IR: CN stretches (~2226 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520–1340 cm⁻¹) .

  • ¹H NMR: Piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm), while pyrazole methyl groups appear as singlets (δ 2.1–2.3 ppm) .

  • ¹³C NMR: Nitrophenyl carbons show deshielding (δ 120–150 ppm), and pyrazole quaternary carbons appear near δ 140–160 ppm .

Synthetic Methodologies

Triazole-Based Analog Synthesis

The ACS Omega study describes a related method for synthesizing 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives :

  • p-Phenylenediamine reacts with dimethylformamide dimethylacetal (DMFDMA) to form formamidine intermediates.

  • Hydrazine monohydrate cyclizes the intermediate into triazole precursors.

  • Refluxing with triethyl orthoalkylates yields the final triazole derivatives .
    This pathway, adaptable for pyrazole systems, highlights the utility of hydrazine-mediated cyclization in heterocycle synthesis.

Yield Optimization Challenges

  • Nitrophenyl reactivity: The electron-deficient nitro group may hinder nucleophilic substitution, necessitating elevated temperatures or catalytic systems .

  • Steric hindrance: 3,5-Dimethylpyrazole’s bulky substituents could reduce coupling efficiency.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight301.35 g/mol
SolubilityNot reported
LogP (Predicted)~2.8 (Calculated via PubChem)
Melting PointUndocumented

The absence of solubility data complicates formulation studies. Analogous nitrophenyl-piperazine compounds exhibit moderate lipid solubility (LogP 2.5–3.5), suggesting potential blood-brain barrier permeability .

Future Research Directions

Synthetic Chemistry

  • Catalyst development: Palladium/copper systems for efficient C–N coupling .

  • Green chemistry: Solvent-free mechanochemical synthesis to improve yield .

Biological Screening

  • In vitro profiling: Antimicrobial, anticancer, and CNS activity assays.

  • ADMET studies: Predictive modeling of absorption and toxicity .

Structural Modifications

  • Nitro reduction: Converting –NO₂ to –NH₂ for enhanced hydrogen bonding .

  • Piperazine substitution: Aryl sulfonyl groups (e.g., phenylsulfonyl) to modulate receptor selectivity .

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